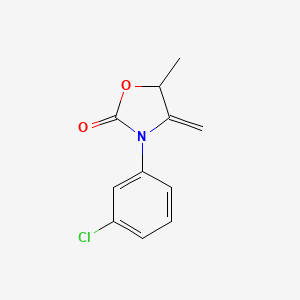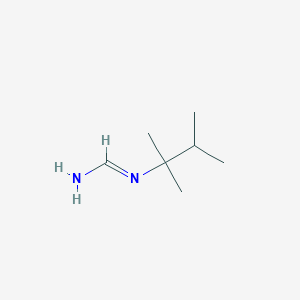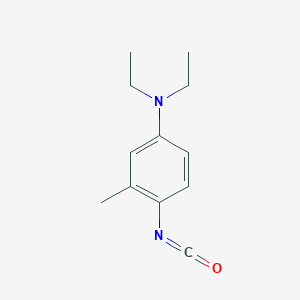
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine is a heterocyclic compound that features both pyrazole and triazine rings. This compound is of interest due to its potential applications in various fields, including catalysis, pharmaceuticals, and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile ligand for coordination chemistry.
Méthodes De Préparation
The synthesis of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with 3,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as acetonitrile, which promotes nucleophilic substitution reactions. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Pharmaceuticals: The compound and its derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine include:
2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-diethylamino-1,3,5-triazine: This compound has a diethylamino group instead of a methoxy group, which can influence its coordination behavior and biological activity.
4-(4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine: This derivative contains a morpholine ring, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs.
Propriétés
Numéro CAS |
92250-33-4 |
|---|---|
Formule moléculaire |
C14H17N7O |
Poids moléculaire |
299.33 g/mol |
Nom IUPAC |
2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxy-1,3,5-triazine |
InChI |
InChI=1S/C14H17N7O/c1-8-6-10(3)20(18-8)12-15-13(17-14(16-12)22-5)21-11(4)7-9(2)19-21/h6-7H,1-5H3 |
Clé InChI |
PDVJWIVUOGCLMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NC(=NC(=N2)OC)N3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)

![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)


![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)

